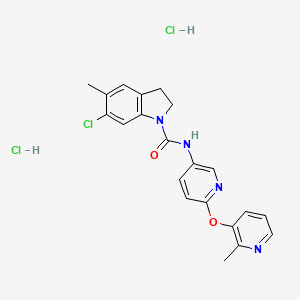

SB 242084 dihydrochloride

Description

Properties

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNSEILNIPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394600 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049747-87-6 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB 242084 Dihydrochloride: A Comprehensive Technical Guide to its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242084 dihydrochloride is a potent and highly selective antagonist of the serotonin 2C (5-HT2C) receptor, a key target in the central nervous system implicated in the modulation of mood, appetite, and cognition. This technical guide provides an in-depth analysis of the selectivity profile of SB 242084, presenting quantitative binding affinity and functional activity data for a range of serotonin and other neurotransmitter receptors. Detailed methodologies for the key experimental assays used to determine this profile are provided, along with graphical representations of experimental workflows and the canonical 5-HT2C receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that exerts its diverse physiological effects through a family of at least 14 distinct receptor subtypes. The 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway, is of significant interest due to its role in various neuropsychiatric disorders. Selective antagonists of the 5-HT2C receptor, such as SB 242084, are invaluable tools for elucidating the physiological functions of this receptor and for the development of novel therapeutics. This guide focuses on the selectivity of SB 242084, a critical aspect of its pharmacological characterization.

Quantitative Selectivity Profile of this compound

The selectivity of SB 242084 has been extensively characterized through radioligand binding assays and functional studies. The following tables summarize the binding affinities (pKi) and functional antagonism (pKb) of SB 242084 at various human cloned receptors.

Table 1: Binding Affinity of SB 242084 at Serotonin (5-HT) Receptors

| Receptor Subtype | pKi | Ki (nM) | Fold Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 [1][2][3] | 1 | - |

| 5-HT2B | 7.0[2][3] | 100 | 100-fold[1][2] |

| 5-HT2A | 6.8[2][3] | 158 | 158-fold[1][2] |

| 5-HT1A | 6.4[2] | 398 | 398-fold |

| 5-HT1B | 6.4[2] | 398 | 398-fold |

| 5-HT1D | 6.4[2] | 398 | 398-fold |

| 5-HT1E | 6.0[2] | 1000 | 1000-fold |

| 5-HT1F | <6.1[2] | >794 | >794-fold |

| 5-HT4 | <5.5[2] | >3162 | >3162-fold |

| 5-HT6 | 6.0[2] | 1000 | 1000-fold |

| 5-HT7 | 6.1[2] | 794 | 794-fold |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Binding Affinity of SB 242084 at Other Neurotransmitter Receptors

| Receptor | pKi | Ki (nM) |

| Dopamine D2 | 6.2[2] | 631 |

| Dopamine D3 | 6.2[2] | 631 |

| Adrenergic α1 | <5.0[2] | >10000 |

Table 3: Functional Activity of SB 242084

| Receptor | Assay | Activity | pKb |

| 5-HT2C | 5-HT-stimulated Phosphatidylinositol Hydrolysis | Antagonist | 9.3 [1][3] |

pKb is the negative logarithm of the antagonist equilibrium dissociation constant.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of SB 242084.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (e.g., SB 242084) that competes for the same binding site.

-

Cell Culture and Membrane Preparation:

-

Human neuroblastoma cells (SH-SY5Y) stably expressing the cloned human 5-HT2C receptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

-

-

Assay Buffer:

-

50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

-

Radioligand:

-

[3H]Mesulergine, a high-affinity 5-HT2C receptor antagonist, is commonly used at a concentration at or below its Kd (dissociation constant) for the 5-HT2C receptor.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of SB 242084 (or other competing ligands).

-

A fixed concentration of [3H]Mesulergine.

-

The cell membrane preparation.

-

-

The plate is incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM mianserin).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of SB 242084 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Phosphatidylinositol Hydrolysis

Functional assays measure the effect of a compound on receptor-mediated signaling. As a 5-HT2C receptor antagonist, SB 242084 is expected to inhibit the signaling cascade initiated by 5-HT2C receptor agonists. The 5-HT2C receptor couples to Gq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured to quantify receptor activation.

-

Cell Culture and Labeling:

-

SH-SY5Y cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.

-

The cells are incubated for 24-48 hours in an inositol-free medium supplemented with [3H]myo-inositol (e.g., 1 µCi/mL) to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

After the labeling period, the cells are washed with a buffer (e.g., Krebs-Henseleit buffer) to remove excess unincorporated [3H]myo-inositol.

-

The cells are pre-incubated with lithium chloride (LiCl, typically 10 mM) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate, which amplifies the signal.

-

The cells are then pre-incubated with various concentrations of SB 242084 for a defined period.

-

Following the pre-incubation with the antagonist, the cells are stimulated with a fixed concentration of a 5-HT2C receptor agonist (e.g., 5-HT) for a specific duration (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of an ice-cold solution, such as 10% trichloroacetic acid (TCA) or a chloroform/methanol mixture, to lyse the cells and precipitate macromolecules.

-

The aqueous phase, containing the water-soluble inositol phosphates, is separated from the organic phase and the protein pellet.

-

-

Separation and Quantification:

-

The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The columns are washed, and the [3H]inositol phosphates are eluted with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

The radioactivity in the eluate is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]inositol phosphate accumulation is a measure of 5-HT2C receptor activation.

-

The inhibitory effect of SB 242084 is determined by plotting the agonist-stimulated inositol phosphate accumulation against the concentration of SB 242084.

-

The IC50 value is determined, and the antagonist equilibrium dissociation constant (Kb) is calculated using the Schild equation for competitive antagonism.

-

Mandatory Visualizations

Experimental Workflow for Determining Receptor Selectivity

References

The Selective 5-HT2C Antagonist SB 242084 Dihydrochloride: A Technical Guide to its Effects on Dopamine Release in the Nucleus Accumbens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SB 242084 dihydrochloride, a potent and selective 5-HT2C receptor antagonist, on dopamine release in the nucleus accumbens. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying neurobiological mechanisms.

Core Mechanism of Action

This compound exerts its effects by selectively blocking serotonin 2C (5-HT2C) receptors.[1] These receptors are known to exert a tonic and phasic inhibitory control over the mesolimbic dopamine system.[2] By antagonizing these receptors, SB 242084 effectively disinhibits dopaminergic neurons in the ventral tegmental area (VTA), leading to an increase in their firing rate and subsequent dopamine release in the nucleus accumbens.[1][2] This compound displays high affinity for the human 5-HT2C receptor (pKi of 9.0) and significantly lower affinity for 5-HT2A and 5-HT2B receptors, demonstrating its selectivity.[1]

Quantitative Data on Dopamine Release and Neuronal Activity

The administration of SB 242084 has been shown to dose-dependently increase both the basal firing rate of VTA dopamine neurons and the extracellular levels of dopamine in the nucleus accumbens. The tables below summarize the key quantitative findings from pivotal studies.

| Parameter | Dose | Effect | Brain Region | Species | Citation |

| Basal Firing Rate of DA Neurons | 160-640 µg/kg, i.v. | Dose-dependent increase, reaching a maximum of 27.8 ± 6% above baseline at 640 µg/kg. | Ventral Tegmental Area (VTA) | Rat | [2] |

| Bursting Activity of VTA DA Neurons | 160-640 µg/kg, i.v. | Significantly enhanced. | Ventral Tegmental Area (VTA) | Rat | [2] |

| Basal Firing Rate of DA Neurons | 160-640 µg/kg, i.v. | No significant change. | Substantia Nigra, pars compacta (SNc) | Rat | [2] |

Table 1: Effects of SB 242084 on the Electrophysiological Activity of Dopamine Neurons

| Parameter | Dose | Effect | Brain Region | Species | Citation |

| Basal Dopamine (DA) Release | 5 mg/kg, i.p. | 16.4 ± 6% increase above baseline. | Nucleus Accumbens | Rat | [2] |

| Basal Dopamine (DA) Release | 10 mg/kg, i.p. | 34.8 ± 9% increase above baseline. | Nucleus Accumbens | Rat | [2] |

| Dihydroxyphenylacetic acid (DOPAC) Efflux | 5 mg/kg, i.p. | No significant effect. | Nucleus Accumbens | Rat | [2] |

| Dihydroxyphenylacetic acid (DOPAC) Efflux | 10 mg/kg, i.p. | 19.7 ± 7% increase above baseline. | Nucleus Accumbens | Rat | [2] |

| Basal Dopamine (DA) Release | 3 mg/kg, i.p. | ~29% increase above vehicle-treated rats. | Nucleus Accumbens | Rat | [3] |

| Basal Dopamine (DA) Release | Not specified | Increase of about 200% in monkeys. | Nucleus Accumbens | Monkey | [4] |

Table 2: Effects of SB 242084 on Extracellular Dopamine and Metabolite Levels in the Nucleus Accumbens

Signaling Pathways and Logical Relationships

The primary signaling pathway involves the serotonergic inhibition of dopaminergic neurons. 5-HT2C receptors, which are Gq/11 protein-coupled, are located on GABAergic interneurons in the VTA. Activation of these 5-HT2C receptors by serotonin leads to the release of GABA, which in turn inhibits the firing of dopamine neurons. SB 242084, by blocking these 5-HT2C receptors, prevents this inhibitory cascade, resulting in increased dopaminergic activity.

Caption: Mechanism of SB 242084 action in the VTA.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the effects of SB 242084 on dopamine release.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in awake, freely moving animals.[5][6]

1. Stereotaxic Surgery and Guide Cannula Implantation:

-

Animals: Male Sprague-Dawley or Wistar rats (250-300 g) are typically used.[6]

-

Anesthesia: Animals are anesthetized with isoflurane or a ketamine/xylazine cocktail.[6]

-

Procedure: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. A small hole is drilled over the target brain region, the nucleus accumbens. A guide cannula is implanted just above the target site and secured to the skull with dental cement and anchor screws.[5][6] Animals are allowed to recover for 5-7 days.

2. Microdialysis Probe Insertion and Perfusion:

-

Probe Insertion: Approximately 24 hours before the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.[5]

-

Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The system is allowed to stabilize for at least 1-2 hours to establish a stable baseline.[6]

3. Sample Collection and Analysis:

-

Baseline Collection: At least three baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant like perchloric acid to prevent dopamine degradation.[6]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered via the desired route (e.g., intraperitoneal injection).

-

Post-Administration Collection: Dialysate samples continue to be collected at regular intervals to measure changes in dopamine concentration.

-

Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]

Caption: Workflow for in vivo microdialysis experiments.

Extracellular Single-Unit Electrophysiology

This technique is used to record the electrical activity of individual neurons in vivo.[2]

1. Animal Preparation:

-

Animals: Anesthetized rats are used for these recordings.

-

Procedure: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull above the VTA.

2. Recording:

-

A recording microelectrode is lowered into the VTA.

-

Dopaminergic neurons are identified based on their characteristic electrophysiological properties, such as a slow, irregular firing pattern and a long-duration action potential.

3. Drug Administration and Data Acquisition:

-

A stable baseline firing rate of an identified dopamine neuron is recorded.

-

SB 242084 is administered intravenously (i.v.).

-

Changes in the neuron's firing rate and bursting activity are recorded and analyzed.

Caption: Workflow for in vivo electrophysiology experiments.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in modulating the mesolimbic dopamine system. The data consistently demonstrate that antagonism of 5-HT2C receptors with SB 242084 leads to a significant and dose-dependent increase in dopamine release in the nucleus accumbens, driven by an enhancement of VTA dopamine neuron activity. The detailed experimental protocols provided herein offer a foundation for the design and execution of further research in this area. These findings have significant implications for the development of novel therapeutic strategies for neuropsychiatric disorders characterized by dopamine hypofunction, such as depression and the negative symptoms of schizophrenia.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. SB-242084 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The In Vivo Pharmacology of SB 242084 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacology of SB 242084 dihydrochloride, a potent and selective 5-HT2C receptor antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Core Mechanism of Action

SB 242084 is a selective antagonist of the serotonin 5-HT2C receptor.[1][2] It exhibits high affinity for the human cloned 5-HT2C receptor, with a pKi of 9.0, and demonstrates significant selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2B, as well as other neurotransmitter receptors.[2][3][4] The primary mechanism of action of SB 242084 involves the blockade of 5-HT2C receptor-mediated signaling pathways. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/G11 proteins.[5] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[6] By antagonizing this receptor, SB 242084 effectively inhibits these downstream signaling events.

Interestingly, some research suggests that SB 242084 may exhibit functional selectivity, acting as an inverse agonist on the phospholipase A2 (PLA2) and Gαi pathways, while having agonist effects on the phospholipase C (PLC) pathway.[7]

Quantitative In Vivo Pharmacology

The in vivo effects of SB 242084 have been extensively characterized in various animal models. The following tables summarize key quantitative data from these studies.

| Parameter | Species | Value | Method | Reference |

| 5-HT2C Receptor Affinity (pKi) | Human (cloned) | 9.0 | Radioligand Binding | [2][3][4] |

| 5-HT2A Receptor Affinity (pKi) | Human (cloned) | 6.8 | Radioligand Binding | [4] |

| 5-HT2B Receptor Affinity (pKi) | Human (cloned) | 7.0 | Radioligand Binding | [4] |

| Functional Antagonism (pKb) | SH-SY5Y cells | 9.3 | Phosphatidylinositol Hydrolysis | [2][3] |

Table 1: Receptor Binding and Functional Activity of SB 242084

| Experimental Model | Species | Dosing (Route) | Key Finding | Reference |

| mCPP-induced Hypolocomotion | Rat | 0.11 mg/kg (i.p.) | ID50 for inhibiting hypolocomotion | [2][3] |

| mCPP-induced Hypolocomotion | Rat | 2.0 mg/kg (p.o.) | ID50 for inhibiting hypolocomotion | [3] |

| Social Interaction Test | Rat | 0.1 - 1 mg/kg (i.p.) | Increased time in social interaction | [2][3] |

| Geller-Seifter Conflict Test | Rat | 0.1 - 1 mg/kg (i.p.) | Increased punished responding | [3] |

| Maximal Electroshock Seizure | Rat | 30 mg/kg (p.o.) | No effect on seizure susceptibility | [3] |

| mCPP-induced Hypophagia | Rat | 2 and 6 mg/kg (p.o.) | Antagonized hypophagic response | [3] |

| Dopamine Release (Nucleus Accumbens) | Rat | 5 mg/kg (i.p.) | ~200% increase in dopamine levels | [1] |

| Dopamine Release (Striatum) | Rat | 5 mg/kg (i.p.) | ~200% increase in dopamine levels | [1] |

Table 2: In Vivo Behavioral and Neurochemical Effects of SB 242084

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key in vivo experiments involving SB 242084.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Surgical Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Implantation: Place the animal in a stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or striatum).

-

Guide Cannula Implantation: Slowly lower a guide cannula to a position just dorsal to the target area and secure it to the skull with dental cement and skull screws.

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.

Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for at least 1-2 hours before sample collection.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.

-

Drug Administration: After collecting baseline samples, administer SB 242084 via the desired route (e.g., intraperitoneal injection).

-

Analysis: Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).

-

A central platform (e.g., 10 cm x 10 cm) connects the four arms.

-

The test is conducted under controlled lighting conditions (e.g., dim light).

Procedure:

-

Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer SB 242084 or vehicle at a predetermined time before the test.

-

Test Initiation: Place the animal on the central platform facing one of the open arms.

-

Observation: Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Data Collection: Record the time spent in the open arms and closed arms, and the number of entries into each arm type using a video tracking system or manual scoring.

-

Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Social Interaction Test

This test assesses social anxiety and social recognition in rodents.

Apparatus:

-

A three-chambered box. The chambers are interconnected, allowing the animal to move freely between them.

-

Small, wire-mesh cages are placed in the two outer chambers to house stimulus animals.

Procedure:

-

Habituation: Place the test animal in the central chamber and allow it to habituate for a set period (e.g., 5-10 minutes).

-

Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty cage in the opposite chamber. Allow the test animal to explore all three chambers for a set period (e.g., 10 minutes). Record the time spent in each chamber and the time spent sniffing each cage.

-

Social Novelty Phase: Introduce a second, novel "stranger" mouse into the previously empty cage. The test animal now has a choice between the familiar mouse from the previous phase and the novel mouse. Record the time spent in each chamber and sniffing each cage for a set period (e.g., 10 minutes).

-

Analysis: Anxiolytic and pro-social effects can be inferred from increased time spent in the chamber with a stranger mouse and increased sniffing time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT2C receptor and a typical experimental workflow for in vivo studies.

Caption: 5-HT2C Receptor Signaling Pathway and Antagonism by SB 242084.

Caption: General Experimental Workflow for In Vivo Studies of SB 242084.

References

- 1. SB-242084 - Wikipedia [en.wikipedia.org]

- 2. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. um.edu.mt [um.edu.mt]

- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The effects of pharmacological modulation of the serotonin 2C receptor on goal-directed behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB 242084 Dihydrochloride as a 5-HT2C Receptor Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 242084 dihydrochloride, a potent and selective antagonist for the serotonin 2C (5-HT2C) receptor. This document details its pharmacological properties, mechanism of action, and key experimental protocols for its application as a research probe in neuroscience and drug development.

Introduction

SB 242084 is a highly selective and brain-penetrant 5-HT2C receptor antagonist.[1] Its utility as a research tool stems from its high affinity for the 5-HT2C receptor and its significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, as well as other monoamine receptors.[1][2] This selectivity allows for the precise investigation of the physiological and pathological roles of the 5-HT2C receptor in various central nervous system (CNS) functions and disorders. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of mood, appetite, and the activity of key neurotransmitter systems, including the dopaminergic pathways.[3][4] Consequently, SB 242084 is an invaluable tool for studying conditions such as anxiety, depression, and schizophrenia.[2][4]

Mechanism of Action

SB 242084 acts as a competitive antagonist at the 5-HT2C receptor.[2][4] In its native state, the 5-HT2C receptor is coupled to Gq/G11 proteins. Upon activation by serotonin, it stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

SB 242084 competitively binds to the 5-HT2C receptor, preventing serotonin from binding and activating this downstream signaling cascade.[2][4] This antagonistic action is evident in functional assays, where SB 242084 effectively blocks 5-HT-stimulated phosphatidylinositol hydrolysis.[1][5] Furthermore, by blocking the inhibitory influence of 5-HT2C receptors on the mesolimbic dopaminergic system, SB 242084 can lead to an increase in dopamine release in brain regions such as the nucleus accumbens.[4][6]

Pharmacological Properties

Binding Affinity and Selectivity

SB 242084 exhibits high affinity for the human 5-HT2C receptor, with a pKi value of 9.0.[1][2][7] Its selectivity is a key feature, showing approximately 100-fold and 158-fold lower affinity for the 5-HT2B and 5-HT2A receptors, respectively.[1][8]

Table 1: Binding Affinity (pKi) of SB 242084 at Various Receptors

| Receptor | pKi | Reference(s) |

|---|---|---|

| 5-HT2C | 9.0 | [1][2][4][7] |

| 5-HT2B | 7.0 | [2][4][7] |

| 5-HT2A | 6.8 | [2][4][7] |

| 5-HT1A | 6.4 | [7] |

| 5-HT1B | 6.4 | [7] |

| 5-HT1D | 6.4 | [7] |

| 5-HT6 | 6.0 | [7] |

| 5-HT7 | 6.1 | [7] |

| Dopamine D2 | 6.2 | [7] |

| Dopamine D3 | 6.2 | [7] |

| Adrenergic α1 | <5.0 |[7] |

Functional Activity

In functional assays, SB 242084 acts as a potent antagonist. In SH-SY5Y cells expressing the human 5-HT2C receptor, it competitively antagonizes 5-HT-stimulated phosphatidylinositol hydrolysis with a pKb of 9.3.[1]

Table 2: In Vitro Functional Potency of SB 242084

| Assay | Cell Line | Potency (pKb) | Reference(s) |

|---|

| 5-HT-stimulated Phosphatidylinositol Hydrolysis | SH-SY5Y cells with human 5-HT2C receptor | 9.3 |[1][2][4] |

In Vivo Efficacy

SB 242084 is brain-penetrant and demonstrates efficacy in various animal models.[1][8] It has been shown to produce anxiolytic-like effects and to modulate dopaminergic systems.[1][2]

Table 3: In Vivo Effects of SB 242084

| Model | Species | Dose and Route | Effect | Reference(s) |

|---|---|---|---|---|

| mCPP-induced Hypolocomotion | Rat | ID50: 0.11 mg/kg (i.p.), 2.0 mg/kg (p.o.) | Potent inhibition of hypolocomotion | [1] |

| Social Interaction Test | Rat | 0.1-1 mg/kg (i.p.) | Anxiolytic-like profile; increased social interaction | [1] |

| Geller-Seifter Conflict Test | Rat | 0.1-1 mg/kg (i.p.) | Increased punished responding | [1][3] |

| Mesolimbic Dopamine Release | Rat | 5 mg/kg (i.p.) | Increased dopamine release in nucleus accumbens by ~16% | [1][6] |

| Firing of VTA DA Neurons | Rat | 160-640 µg/kg (i.v.) | Dose-dependent increase in basal firing rate (up to ~28%) |[6] |

Experimental Protocols

In Vitro Assays

4.1.1. Radioligand Binding Assay for 5-HT2C Receptor

This protocol is adapted from studies characterizing antagonist binding at 5-HT2C receptors.

-

Cell Culture and Membrane Preparation:

-

Culture SH-SY5Y cells stably expressing the human 5-HT2C receptor in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and antibiotics, at 37°C in 5% CO2.[9]

-

Grow cells to ~80-90% confluency.[9]

-

Harvest cells by gentle scraping in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Homogenize the cell suspension using a Potter-Elvehjem homogenizer.[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

-

Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4).[10]

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of SB 242084 (or other competing ligands).

-

Add 50 µL of a suitable radioligand, such as [3H]-Mesulergine (at a final concentration close to its Kd, e.g., 1-2 nM).

-

Add 100 µL of the membrane preparation (containing 50-100 µg of protein).

-

For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., 10 µM mianserin).

-

Incubate the plate at 37°C for 30 minutes.[10]

-

Terminate the incubation by rapid filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[10]

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine Ki values.

-

4.1.2. 5-HT Stimulated Phosphatidylinositol (PI) Hydrolysis Assay

This functional assay measures the antagonist effect of SB 242084 on 5-HT2C receptor-mediated Gq signaling.

-

Cell Culture and Labeling:

-

Assay Procedure:

-

Wash the labeled cells twice with Krebs-Henseleit buffer.

-

Pre-incubate the cells for 15 minutes in buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).[13]

-

Add various concentrations of SB 242084 and incubate for a further 20 minutes.

-

Stimulate the cells by adding a submaximal concentration of 5-HT (e.g., 1 µM) and incubate for 30-60 minutes at 37°C.[12]

-

Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the total [3H]-inositol phosphates and quantify using liquid scintillation counting.

-

Analyze the data to determine the pKb of SB 242084 by constructing concentration-response curves in the presence and absence of the antagonist.

-

In Vivo Assays

4.2.1. In Vivo Microdialysis for Dopamine Release

This protocol outlines the measurement of extracellular dopamine in the nucleus accumbens of rats following SB 242084 administration.

-

Surgical Procedure:

-

Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.[2][6]

-

Implant a guide cannula targeting the nucleus accumbens (stereotaxic coordinates relative to bregma: e.g., AP +1.7 mm, ML ±1.6 mm, DV -6.0 mm).[2]

-

Secure the cannula with dental cement and anchor screws.

-

Allow the animals to recover for at least 5-7 days.[6]

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the nucleus accumbens of a freely moving rat.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF: e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a flow rate of 1-2 µL/min.[2][6]

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[7]

-

After collecting 3-4 baseline samples, administer SB 242084 (e.g., 5 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

Analyze dopamine concentrations in the dialysates using HPLC with electrochemical detection (HPLC-ECD).[6][7]

-

Express the results as a percentage change from the baseline dopamine levels.

-

4.2.2. mCPP-Induced Hypolocomotion Assay

This behavioral model assesses the in vivo antagonism of 5-HT2C receptor function.[1]

-

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Habituate male rats to the testing room for at least 1 hour before the experiment.

-

Administer SB 242084 (e.g., 0.01-1 mg/kg, i.p.) or vehicle.

-

After a pre-treatment period (e.g., 30 minutes), administer the 5-HT2C agonist m-chlorophenylpiperazine (mCPP) (e.g., 1-2.5 mg/kg, i.p.).[1][14]

-

Immediately place the animal in the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of rears) for a period of 30 minutes.[14]

-

-

Data Analysis: Compare the locomotor activity of animals treated with mCPP alone to those pre-treated with SB 242084. A reversal of mCPP-induced hypoactivity indicates 5-HT2C receptor antagonism.

4.2.3. Rat Social Interaction Test

This test is used to evaluate the anxiolytic-like effects of a compound.[1]

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

House male rats individually for a period before testing to increase social motivation.[15]

-

On the test day, administer SB 242084 (e.g., 0.1-1 mg/kg, i.p.) or vehicle to pairs of weight-matched, unfamiliar rats.[1]

-

After a pre-treatment period (e.g., 30-60 minutes), place the pair of rats in the arena.

-

Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.[16][17]

-

-

Data Analysis: An increase in the duration of social interaction, without a significant change in overall locomotion, is indicative of an anxiolytic-like effect.[1]

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of 5-HT2C receptor function. Its high affinity, selectivity, and in vivo efficacy make it suitable for a wide range of applications, from basic receptor pharmacology to complex behavioral studies. The protocols outlined in this guide provide a foundation for utilizing SB 242084 to elucidate the role of the 5-HT2C receptor in health and disease, and to aid in the development of novel therapeutics targeting this important receptor.

References

- 1. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SH-SY5Y culturing [protocols.io]

- 10. Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. 5-Hydroxytryptamine-stimulated inositol phospholipid hydrolysis in rat cerebral cortex slices: pharmacological characterization and effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Hydroxytryptamine-stimulated inositol phospholipid hydrolysis in the mouse cortex has pharmacological characteristics compatible with mediation via 5-HT2 receptors but this response does not reflect altered 5-HT2 function after 5,7-dihydroxytryptamine lesioning or repeated antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 16. conductscience.com [conductscience.com]

- 17. Sociability trait and serotonin metabolism in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic-Like Properties of SB-242084 Dihydrochloride in Rodents: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anxiolytic-like properties of SB-242084 dihydrochloride, a selective 5-HT2C receptor antagonist, as demonstrated in rodent models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

SB-242084 is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1][2] It is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes, including anxiety.[2][3] Preclinical studies in rodents have consistently demonstrated that SB-242084 possesses anxiolytic-like properties, suggesting its potential as a therapeutic agent for anxiety disorders.[1][3][4] This whitepaper consolidates the key findings, methodologies, and mechanistic understanding of SB-242084's effects on anxiety-related behaviors in rodents.

Core Mechanism of Anxiolytic-Like Action

The anxiolytic effects of SB-242084 are primarily attributed to its high-affinity antagonism of the 5-HT2C receptor.[1][2] The 5-HT2C receptor is known to exert an inhibitory influence on the mesolimbic dopaminergic system.[2] By blocking these receptors, SB-242084 disinhibits dopaminergic neurons in the ventral tegmental area (VTA), leading to an increase in dopamine release in the nucleus accumbens.[2][5] This modulation of the mesolimbic dopamine pathway is a key mechanism thought to underlie its anxiolytic and potential antidepressant effects.[2][6][7]

Figure 1: Proposed signaling pathway for the anxiolytic-like effects of SB-242084.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on SB-242084 in rodents.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT2C | Reference |

| Human 5-HT2C | 9.0 | - | [1][2] |

| Human 5-HT2B | 7.0 | 100-fold | [1][2] |

| Human 5-HT2A | 6.8 | 158-fold | [1][2] |

Note: In functional assays, SB-242084 acted as a competitive antagonist with a pKb of 9.3 in SH-SY5Y cells expressing the human 5-HT2C receptor.[1]

Table 2: Efficacy in Rodent Models of Anxiety

| Behavioral Test | Species (Strain) | Dose Range (mg/kg, i.p.) | Key Anxiolytic-Like Effects | Reference(s) |

| Elevated Plus-Maze | Rat | 0.1 - 3 | Increased time, distance, and entries in open arms. | [8] |

| Social Interaction Test | Rat (Sprague-Dawley) | 0.1 - 1.0 | Increased time spent in social interaction. | [1][9] |

| Social Interaction Test | Rat (Sprague-Dawley) | 0.05 - 0.2 | Reversed SSRI-induced decrease in social interaction. | [4][10] |

| Geller-Seifter Conflict Test | Rat | 0.1 - 1.0 | Markedly increased punished responding. | [1] |

| Learned Helplessness | Rat (Fischer 344) | 1.0 | Blocked stress-induced deficits in escape learning. | [11] |

| High-Light, Unfamiliar Arena | Rat (Sprague-Dawley) | ≥ 0.2 | Caused significant anxiolysis. | [4][10] |

Table 3: In Vivo Target Engagement and Pharmacodynamics

| In Vivo Model | Species (Strain) | Dose (Route) | Effect | Reference |

| mCPP-induced Hypolocomotion | Rat | ID50: 0.11 mg/kg (i.p.) | Potent inhibition of hypolocomotion. | [1] |

| mCPP-induced Hypolocomotion | Rat | ID50: 2.0 mg/kg (p.o.) | Potent inhibition of hypolocomotion. | [1] |

| VTA Dopaminergic Neuron Firing | Rat | 160-640 µg/kg (i.v.) | Dose-dependent increase in basal firing rate (up to 27.8%). | [5] |

| Nucleus Accumbens DA Release | Rat | 5 mg/kg (i.p.) | Significant increase in dopamine release (16.4%). | [5] |

Detailed Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like properties of SB-242084 are provided below.

Elevated Plus-Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

-

Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two arms enclosed by high walls.[13][14]

-

Procedure:

-

Rodents are habituated to the testing room for at least 30 minutes prior to the experiment.

-

SB-242084 or vehicle is administered via the specified route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).[14]

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a standard duration, typically 5 minutes, using a video camera and tracking software.[13]

-

-

Key Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms (as a measure of general locomotor activity).[12]

-

Social Interaction Test

This test assesses anxiety by measuring the level of social behavior between two unfamiliar rodents.[15][16] Anxiolytic drugs generally increase the duration of active social interaction.

-

Apparatus: A dimly lit, familiar or unfamiliar open-field arena.

-

Procedure:

-

Rats are typically housed individually for a period before the test to increase their motivation for social interaction.

-

Animals are administered SB-242084 or vehicle.

-

Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena together.

-

A timed session (e.g., 10 minutes) is recorded.

-

-

Key Parameters Measured:

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior.[17][18] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.[19][20]

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[20][21]

-

Procedure:

-

An animal is placed into the dark compartment at the start of the test.

-

The door connecting the compartments is opened, and the animal is allowed to explore freely for a set period (e.g., 10-15 minutes).[21]

-

Behavior is monitored via video and automated tracking systems.

-

-

Key Parameters Measured:

Figure 2: Generalized experimental workflow for rodent behavioral studies.

Summary of Findings and Task-Dependent Effects

The evidence strongly supports the anxiolytic-like potential of SB-242084 in a variety of rodent models.[1][4] The compound consistently increases behaviors associated with reduced anxiety, such as exploration of open spaces and social engagement.[1][8] Furthermore, SB-242084 can reverse the anxiogenic-like effects induced by acute administration of SSRIs.[4][10]

However, it is important to note that the effects of SB-242084 can be task-dependent.[8] For instance, in the elevated plus-maze, its anxiolytic-like effects could be partially confounded by a general increase in locomotion.[8] In the fear-potentiated startle task, SB-242084 was found to be inactive, unlike the benchmark anxiolytic diazepam.[8] These findings highlight the nuanced pharmacological profile of SB-242084 and underscore the importance of using a battery of tests to fully characterize the anxiolytic potential of a compound.

Conclusion

SB-242084 dihydrochloride is a selective 5-HT2C receptor antagonist that demonstrates a robust anxiolytic-like profile in multiple rodent behavioral paradigms. Its mechanism of action, involving the disinhibition of the mesolimbic dopamine system, provides a strong rationale for its observed effects. The quantitative data and detailed protocols presented in this document serve as a valuable resource for researchers and scientists in the fields of neuroscience and drug development who are investigating the role of the 5-HT2C receptor in anxiety and related disorders.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]

- 3. SB-242084 - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Despite similar anxiolytic potential, the 5-hydroxytryptamine 2C receptor antagonist SB-242084 [6-chloro-5-methyl-1-[2-(2-methylpyrid-3-yloxy)-pyrid-5-yl carbamoyl] indoline] and chlordiazepoxide produced differential effects on electroencephalogram power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned helplessness in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. soupro.com.br [soupro.com.br]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psicothema.com [psicothema.com]

- 15. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. amuzainc.com [amuzainc.com]

- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 21. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SB 242084 Dihydrochloride and its Role in Modulating Mesolimbic Dopamine Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242084 dihydrochloride is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor, which has been instrumental in elucidating the role of this receptor in various neuropsychiatric disorders.[1][2][3][4] Extensive preclinical research has demonstrated its ability to modulate the mesolimbic dopamine system, a critical pathway involved in reward, motivation, and mood.[2][3][4][5][6] By blocking the inhibitory tone exerted by 5-HT2C receptors on dopaminergic neurons, SB 242084 enhances dopamine release in key brain regions such as the nucleus accumbens.[2][3][4][5][6] This mechanism of action underlies its observed anxiolytic-like effects and its potential therapeutic utility in conditions characterized by dopaminergic hypofunction, such as depression and the negative symptoms of schizophrenia.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of SB 242084, its effects on mesolimbic dopamine function, and detailed experimental protocols for its investigation.

Introduction: The 5-HT2C Receptor and Mesolimbic Dopamine System

The 5-HT2C receptor, a G-protein coupled receptor, is widely expressed in the central nervous system, including in areas that regulate the mesolimbic dopamine pathway.[7] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is fundamental to reward processing and motivated behaviors. Serotonergic neurons originating from the raphe nuclei project to the VTA and NAc, where the release of serotonin and subsequent activation of 5-HT2C receptors on GABAergic interneurons leads to an inhibition of dopamine neuron firing and a reduction in dopamine release.[2][3][6] Consequently, antagonism of the 5-HT2C receptor is hypothesized to disinhibit this pathway, leading to increased dopaminergic transmission. SB 242084 has emerged as a key pharmacological tool to test this hypothesis and explore its behavioral consequences.[1][2][3]

Pharmacological Profile of this compound

SB 242084 is characterized by its high affinity and selectivity for the 5-HT2C receptor.[1][2][3] It is a brain-penetrant compound, making it suitable for in vivo studies investigating central nervous system effects.[1]

Receptor Binding Affinity

The binding affinity of SB 242084 for the human cloned 5-HT2C receptor is in the high nanomolar range, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[1][2][3]

| Receptor Subtype | pKi |

| Human 5-HT2C | 9.0 |

| Human 5-HT2B | 7.0 |

| Human 5-HT2A | 6.8 |

| Human 5-HT1A | 6.4 |

| Human 5-HT1B | 6.4 |

| Human 5-HT1D | 6.4 |

| Human 5-HT1E | 6.0 |

| Human 5-HT1F | <6.1 |

| Human 5-HT4 | <5.5 |

| Human 5-HT6 | 6.0 |

| Human 5-HT7 | 6.1 |

| Dopamine D2 | 6.2 |

| Dopamine D3 | 6.2 |

| Adrenergic α1 | <5.0 |

Table 1: Receptor binding profile of this compound. Data compiled from multiple sources.[1][2][3]

Functional Antagonism

In functional assays, SB 242084 acts as a competitive antagonist. In studies using SH-SY5Y cells expressing the human 5-HT2C receptor, SB 242084 effectively blocks 5-HT-stimulated phosphatidylinositol hydrolysis.[1]

| Functional Assay | pKb |

| 5-HT-stimulated Phosphatidylinositol Hydrolysis | 9.3 |

Table 2: Functional antagonist activity of this compound.[1]

Modulation of Mesolimbic Dopamine Function

The primary mechanism through which SB 242084 influences motivated behavior is by increasing dopaminergic transmission in the mesolimbic system.[5][6] This has been demonstrated using both electrophysiological and neurochemical techniques.

Electrophysiological Effects on VTA Dopamine Neurons

Intravenous administration of SB 242084 leads to a dose-dependent increase in the firing rate and bursting activity of dopamine neurons in the ventral tegmental area (VTA).[5] This effect is not observed in dopamine neurons of the substantia nigra pars compacta (SNc), highlighting the regional selectivity of 5-HT2C receptor-mediated control of dopamine systems.[5]

| Dose of SB 242084 (µg/kg, i.v.) | Increase in VTA DA Neuron Firing Rate (mean % change from baseline ± SEM) |

| 160 | Not specified |

| 320 | Not specified |

| 640 | 27.8 ± 6 |

Table 3: Effect of intravenous SB 242084 on the firing rate of VTA dopamine neurons in anesthetized rats.[5]

Effects on Dopamine Release in the Nucleus Accumbens

In vivo microdialysis studies in rodents have consistently shown that systemic administration of SB 242084 increases extracellular dopamine levels in the nucleus accumbens.[5][6]

| Dose of SB 242084 (mg/kg, i.p.) | Brain Region | Peak Increase in Dopamine Release (mean % change from baseline ± SEM) |

| 5 | Nucleus Accumbens | 16.4 ± 6 |

| 10 | Nucleus Accumbens | 34.8 ± 9 |

| 5 | Striatum | 3.5 ± 4 |

| 10 | Striatum | 11.2 ± 6 |

Table 4: Effect of intraperitoneal SB 242084 on dopamine release in the nucleus accumbens and striatum of anesthetized rats.[5]

Preclinical Behavioral Effects

The pro-dopaminergic effects of SB 242084 translate into a range of behavioral outcomes in animal models of neuropsychiatric disorders.

Anxiolytic-like Activity

SB 242084 has demonstrated anxiolytic-like properties in several rodent models of anxiety.[1][2]

| Behavioral Test | Species | Dose of SB 242084 (mg/kg, i.p.) | Observed Effect |

| Rat Social Interaction Test | Rat | 0.1 - 1 | Increased time spent in social interaction |

| Geller-Seifter Conflict Test | Rat | 0.1 - 1 | Markedly increased punished responding |

Table 5: Anxiolytic-like effects of SB 242084 in preclinical models.[1]

Effects on Models of Depression

While direct antidepressant-like effects in models like the forced swim test are not extensively reported, the ability of SB 242084 to disinhibit the mesolimbic dopamine system is consistent with the mechanism of action of some antidepressant drugs.[3]

Modulation of Substance Abuse-Related Behaviors

The role of SB 242084 in substance abuse models is complex. It has been shown to potentiate some of the behavioral effects of cocaine and can induce reinstatement of cocaine-seeking behavior in nonhuman primates.[8] In contrast, antagonism of 5-HT2C receptors in the nucleus accumbens can block the expression of ethanol-induced behavioral sensitization.[9]

| Animal Model | Species | Dose of SB 242084 | Effect |

| Cocaine-induced reinstatement | Rat | Pretreatment | Potentiation of cocaine-induced reinstatement |

| Cocaine self-administration | Squirrel Monkey | Substitution | Maintained self-administration behavior |

| Ethanol-induced behavioral sensitization | Mouse | 1.0 - 2.0 µ g/side (intra-NAc) | Reduced or completely blocked expression |

Table 6: Effects of SB 242084 in preclinical models of substance abuse.[8][9]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[11]

Caption: Canonical 5-HT2C receptor signaling pathway.

Modulation of Mesolimbic Dopamine by SB 242084

SB 242084 blocks the 5-HT2C receptor on GABAergic interneurons in the VTA. This disinhibits the dopamine neurons, leading to increased dopamine release in the nucleus accumbens.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. um.edu.mt [um.edu.mt]

- 3. researchgate.net [researchgate.net]

- 4. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]

- 5. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 8. The Serotonin 2C Receptor Antagonist SB 242084 Exhibits Abuse-Related Effects Typical of Stimulants in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration of the 5-HT2C receptor antagonist SB-242084 into the nucleus accumbens blocks the expression of ethanol-induced behavioral sensitization in Albino Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of SB 242084 Dihydrochloride: A 5-HT2C Receptor Antagonist for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SB 242084 dihydrochloride is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor that has been extensively investigated in preclinical studies for its potential as a novel therapeutic for depression and anxiety disorders. This technical guide provides a comprehensive overview of the core preclinical findings, including its mechanism of action, efficacy in animal models, and key quantitative data. Detailed experimental protocols and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its pharmacological profile. The data collectively suggest that 5-HT2C receptor antagonism represents a promising strategy for the development of next-generation antidepressants.

Mechanism of Action: Selective 5-HT2C Receptor Blockade

SB 242084 exhibits high affinity and selectivity for the human 5-HT2C receptor.[1] Its primary mechanism of action involves blocking the constitutive and serotonin-induced activity of this receptor, which is known to exert a tonic inhibitory influence on the release of key neurotransmitters implicated in mood regulation, particularly dopamine and norepinephrine.

Receptor Binding and Functional Antagonism

Preclinical studies have consistently demonstrated the high affinity and selectivity of SB 242084 for the 5-HT2C receptor over other serotonin receptor subtypes, as well as other neurotransmitter receptors.[1]

Table 1: Receptor Binding Affinity and Functional Antagonist Potency of SB 242084

| Parameter | Receptor | Species | Value | Reference |

| pKi | Human 5-HT2C | Cloned | 9.0 | [1] |

| pKi | Human 5-HT2B | Cloned | 7.0 | [1] |

| pKi | Human 5-HT2A | Cloned | 6.8 | [1] |

| pKb | Human 5-HT2C | SH-SY5Y Cells | 9.3 | [1] |

Neurochemical Effects: Modulation of Dopamine and Serotonin

By blocking the inhibitory 5-HT2C receptors, SB 242084 leads to an increase in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and subsequent dopamine release in mesolimbic and mesocortical pathways.[2][3] This effect is believed to contribute significantly to its antidepressant-like properties. Furthermore, co-administration of SB 242084 with selective serotonin reuptake inhibitors (SSRIs) has been shown to augment the elevation of extracellular serotonin levels in brain regions associated with depression.[4]

Table 2: In Vivo Neurochemical Effects of SB 242084 in Rats

| Brain Region | Neurotransmitter | Effect | Dose | Reference |

| Ventral Tegmental Area | Dopamine Neuron Firing | Increased (dose-dependent) | 160-640 µg/kg, i.v. | [3] |

| Nucleus Accumbens | Dopamine Release | Increased | 5 mg/kg, i.p. | [3] |

| Striatum | Dopamine Release | Slight Increase | 5 and 10 mg/kg, i.p. | [3] |

Preclinical Efficacy in Animal Models of Depression

SB 242084 has demonstrated antidepressant-like and anxiolytic-like effects in a variety of rodent models of depression and anxiety.

Learned Helplessness Model

In the learned helplessness model, a well-validated animal model of depression, SB 242084 has been shown to reverse the stress-induced deficits in escape learning.[5]

Table 3: Efficacy of SB 242084 in the Rat Learned Helplessness Model

| Behavioral Measure | Effect of SB 242084 (1.0 mg/kg, i.p.) | Reference |

| Escape Learning Deficits | Blocked | [5] |

| Exaggerated Shock-Elicited Freezing | No Effect | [5] |

Antagonism of SSRI-Induced Side Effects

Acute administration of SSRIs can sometimes induce anxiogenic-like effects. Studies have shown that SB 242084 can reverse these acute adverse effects of SSRIs.[6][7]

Table 4: Effect of SB 242084 on SSRI-Induced Behaviors in Rats

| SSRI-Induced Behavior | Effect of SB 242084 Pretreatment | Dose of SB 242084 | Reference |

| Reduced Social Interaction (Anxiogenic-like) | Reversed | 0.05 or 0.2 mg/kg, i.p. | [7] |

| Hypolocomotion | Reversed | 0.2 mg/kg, i.p. | [7] |

Experimental Protocols

Learned Helplessness Protocol

-

Animals: Adult male Fischer 344 rats.[5]

-

Procedure:

-

Stress Exposure: Rats are exposed to uncontrollable and inescapable foot shocks.

-

Drug Administration: SB 242084 (1.0 mg/kg) is administered intraperitoneally (i.p.) prior to shuttle box testing.[5]

-

Shuttle Box Testing: 24 hours after the stress exposure, rats are placed in a shuttle box and subjected to a series of trials where they can escape a foot shock by moving to the other side of the chamber.

-

-

Measures: The number of failures to escape the shock (escape deficits) and freezing behavior are recorded.[5]

In Vivo Microdialysis Protocol

-

Animals: Anesthetized rats.[3]

-

Procedure:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid.

-

Baseline Collection: Dialysate samples are collected to establish baseline neurotransmitter levels.

-

Drug Administration: SB 242084 is administered intravenously (i.v.) or intraperitoneally (i.p.).[3]

-

Sample Collection: Dialysate samples are continuously collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of SB 242084 in Depression

Caption: Proposed mechanism of SB 242084's antidepressant-like effects.

Experimental Workflow for Learned Helplessness Studies

Caption: Experimental workflow for the learned helplessness model.

Conclusion

The preclinical data for this compound strongly support the hypothesis that selective 5-HT2C receptor antagonism is a viable and promising approach for the treatment of depression. Its ability to disinhibit dopamine release and its efficacy in established animal models, both alone and in conjunction with SSRIs, highlight its potential to offer a novel and potentially more rapid-acting antidepressant therapy. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients suffering from depressive disorders.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. um.edu.mt [um.edu.mt]

- 3. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned helplessness in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SB-242084 - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

The 5-HT2C Receptor Antagonist SB 242084 Dihydrochloride: An In-Depth Technical Guide to its Electrophysiological Effects on Ventral Tegmental Area Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of SB 242084 dihydrochloride, a selective 5-HT2C receptor antagonist, on the electrophysiological properties of dopamine (DA) neurons within the Ventral Tegmental Area (VTA). This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying neural circuitry and signaling pathways.

Core Findings: SB 242084 Enhances VTA Dopamine Neuron Activity

This compound has been shown to dose-dependently increase the firing rate and bursting activity of VTA dopamine neurons.[1] This effect is attributed to the blockade of 5-HT2C receptors, which are understood to exert a tonic inhibitory influence on the mesolimbic dopamine system. The following tables summarize the key quantitative findings from in vivo electrophysiological studies.

Data Presentation

| Parameter | SB 242084 Dose (µg/kg, i.v.) | Effect on VTA DA Neuron Firing Rate (% Change from Baseline) | Effect on VTA DA Neuron Bursting Activity | Reference |

| Basal Firing Rate | 160 | Increased | Significantly Enhanced | Di Matteo et al., 1999[1] |

| 320 | Increased | Significantly Enhanced | Di Matteo et al., 1999[1] | |

| 640 | +27.8 ± 6.0 | Significantly Enhanced | Di Matteo et al., 1999[1] |

| Compound | Dose | Effect on VTA DA Neuron Firing Rate (% Change from Baseline) | Notes | Reference |

| RO 60-0175 (5-HT2C Agonist) | 80 µg/kg, i.v. | Decreased | Dose-dependent effect | Di Matteo et al., 1999[1] |

| 160 µg/kg, i.v. | Decreased | Dose-dependent effect | Di Matteo et al., 1999[1] | |

| 320 µg/kg, i.v. | -53.9 ± 15.1 | Maximal inhibitory effect | Di Matteo et al., 1999[1] | |

| Escitalopram (SSRI) + SB 242084 | N/A | Reverses escitalopram-induced inhibition | SB 242084 reverses the decrease in firing rate caused by sustained SSRI administration. | Dremencov et al., 2009[2] |

Experimental Protocols

The following section details a representative in vivo extracellular single-unit recording protocol for assessing the effects of SB 242084 on VTA dopamine neurons in anesthetized rats, based on methodologies described in the literature.[1][3][4]

Animal Preparation and Anesthesia

-

Species: Male Sprague-Dawley rats.

-

Anesthesia: Urethane (1.2 g/kg, i.p.) is commonly used for its stability and minimal interference with dopamine neuron activity.[3] Anesthesia levels are monitored throughout the experiment.

Stereotaxic Surgery and Electrode Placement

-

The anesthetized rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull overlying the VTA.

-

Stereotaxic coordinates for the VTA are determined relative to bregma (e.g., AP: -5.2 to -5.5 mm, ML: 0.4 to 1.0 mm, DV: -7.2 to -8.8 mm).[5]

-

A recording microelectrode (e.g., glass micropipette filled with Pontamine sky blue for histological verification) is lowered into the VTA.

Extracellular Single-Unit Recording

-

Extracellular signals are amplified, filtered, and monitored using standard electrophysiological recording equipment.

-

Spontaneously active neurons are sought.

Identification of Dopamine Neurons

Putative dopamine neurons are identified based on a combination of established electrophysiological criteria:[4][6]

-

Firing Rate: Slow, irregular firing pattern (typically 2-10 Hz).

-

Action Potential Waveform: A broad, triphasic (positive-negative-positive) waveform with a prominent negative component.

-

Burst Firing: Spontaneous bursts of action potentials.

-

Pharmacological Identification (optional but recommended): Inhibition of firing by administration of a D2 receptor agonist (e.g., apomorphine) and reversal of this inhibition by a D2 receptor antagonist.

Drug Administration

-

A stable baseline firing rate of an identified dopamine neuron is recorded for several minutes.

-

This compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously (i.v.) or intraperitoneally (i.p.). For intra-VTA studies, microinjections are performed using a cannula.

-

The neuronal firing rate and pattern are continuously recorded post-administration to observe the drug's effects.

Data Analysis

-

Spike sorting is performed to isolate single units.

-

Firing rate (spikes/second) and bursting parameters (e.g., number of bursts, spikes per burst, burst duration) are quantified before and after drug administration.

-

Statistical analysis is used to determine the significance of any observed changes.

Histological Verification

-

At the end of the experiment, an electrolytic lesion is made at the recording site.

-

The brain is removed, sectioned, and stained (e.g., with Neutral Red) to histologically verify the location of the recording electrode within the VTA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: 5-HT2C receptor signaling pathway.

Caption: VTA microcircuitry and the effect of SB 242084.

Caption: In vivo electrophysiology experimental workflow.

References

- 1. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sustained serotonin reuptake inhibition on the firing of dopamine neurons in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Stimulation of the Ventral Hippocampus Elevates Nucleus Accumbens Dopamine by Activating Dopaminergic Neurons of the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantitative unit classification of ventral tegmental area neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on SB 242084 Dihydrochloride for the Negative Symptoms of Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The negative symptoms of schizophrenia, such as avolition, anhedonia, and social withdrawal, represent a significant unmet medical need as they are poorly addressed by current antipsychotic medications. This technical guide provides a comprehensive overview of the foundational preclinical research on SB 242084 dihydrochloride, a potent and selective 5-HT2C receptor antagonist, as a potential therapeutic agent for these debilitating symptoms. We consolidate key quantitative data, provide detailed experimental protocols from pivotal studies, and visualize critical signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Introduction: The Role of 5-HT2C Receptors in Schizophrenia

The serotonergic system, particularly the 5-HT2C receptor, plays a crucial modulatory role in various neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic and glutamatergic pathways. 5-HT2C receptors are G-protein coupled receptors that, upon activation, can inhibit dopamine release in brain regions such as the nucleus accumbens and the prefrontal cortex. This inhibitory tone on dopaminergic pathways is of particular interest in the context of schizophrenia's negative symptoms, which are hypothesized to be associated with reduced dopaminergic function in the prefrontal cortex.